molecular formula C23H21N3O6S B4611098 ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4611098
M. Wt: 467.5 g/mol
InChI Key: NNCCSQZWUJJALY-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and nitro groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the ester group: This step involves esterification, where the carboxylic acid group is converted into an ester using ethanol and an acid catalyst.

    Addition of the nitro group: Nitration is performed using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the amide groups: Amide formation can be achieved through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Aqueous sodium hydroxide for ester hydrolysis.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Amine derivatives: From the reduction of the nitro group.

    Carboxylic acids: From the hydrolysis of the ester group.

    Halogenated thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar structural features but different functional groups.

    ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(OXOLANE-2-CARBONYLAMINO)THIOPHENE-3-CARBOXYLATE: A compound with a similar core structure but different substituents.

Uniqueness

ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, adds to its versatility in chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-17-11-6-5-8-13(17)2)33-22(18)25-20(27)15-9-7-10-16(12-15)26(30)31/h5-12H,4H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCSQZWUJJALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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